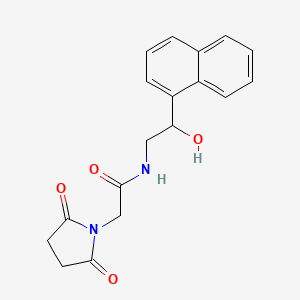

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

Description

This compound features a dioxopyrrolidinyl group (a cyclic imide), a hydroxyethyl-naphthalene moiety, and an acetamide backbone. The dioxopyrrolidinyl group enhances polarity and metabolic stability, while the naphthalene ring may contribute to π-π interactions in biological systems.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(14-7-3-5-12-4-1-2-6-13(12)14)10-19-16(22)11-20-17(23)8-9-18(20)24/h1-7,15,21H,8-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCMBOTHCOKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves multiple steps:

-

Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinone ring. This can be achieved through the reaction of succinic anhydride with an amine under acidic or basic conditions.

-

Attachment of the Naphthalene Moiety: : The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Formation of the Acetamide Linkage: : The final step involves the coupling of the pyrrolidinone and naphthalene intermediates through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene moiety, forming ketones or aldehydes depending on the conditions.

-

Reduction: : Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the pyrrolidinone ring can form hydrogen bonds with proteins, affecting their function. The acetamide linkage provides a site for further chemical modifications, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Key Differences :

- The target’s dioxopyrrolidinyl group distinguishes it from triazole (6a) and indoline (18) derivatives, offering enhanced hydrogen-bonding capacity.

Insights :

Physicochemical Properties

Trends :

Contrast :

- The target’s cyclic imide suggests proteasome inhibition (similar to bortezomib), while triazoles and indolines target microbial or kinase pathways.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrolidine ring with two keto groups and a hydroxy group attached to a naphthalene moiety. The molecular formula is with a molecular weight of approximately 301.31 g/mol. The presence of the naphthalene ring may contribute to its biological properties, particularly in terms of interaction with biological targets.

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is primarily attributed to its ability to interact with various molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in the context of therapeutic applications, particularly in conditions like epilepsy and pain management.

- Ion Channel Modulation : Preliminary studies suggest that it may modulate sodium and calcium channels, which are essential in neuronal excitability and neurotransmission.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, in a study involving various mouse models, compounds similar to this structure showed protective activity against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). One specific derivative demonstrated an effective dose (ED50) of 23.7 mg/kg in MES tests, indicating strong anticonvulsant potential .

Antinociceptive Effects

In addition to anticonvulsant activity, the compound has been investigated for its antinociceptive properties. It was found to reduce formalin-induced pain responses in animal models, suggesting potential applications in pain management therapies .

Table 1: Summary of Biological Activities

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been evaluated through various in vitro assays assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). The findings suggest favorable properties that support further development for clinical applications. Notably, the compound exhibited good solubility and permeability characteristics essential for drug formulation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical optimization parameters for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide?

- Methodology :

- Step 1 : Formation of the pyrrolidinone core via cyclization of maleic anhydride derivatives or condensation reactions under controlled pH and temperature (e.g., 60–80°C) to ensure high yield .

- Step 2 : Amidation of the pyrrolidinone with a naphthalene-containing hydroxyethylamine intermediate. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios are optimized to prevent side reactions .

- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

- Critical Parameters : Temperature control (±2°C), solvent polarity, and reaction time (typically 3–12 hours depending on step) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, focusing on peaks for the naphthalene protons (δ 7.2–8.5 ppm) and pyrrolidinone carbonyl groups (δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm; retention time compared to standards .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding for derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amidation) .

- Reaction Path Search : Employ algorithms like the Artificial Force Induced Reaction (AFIR) method to predict optimal reaction conditions and catalysts .

- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance in the naphthalene-pyrrolidinone interaction .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

- Methodology :

- Structural Analogs Comparison : Compare activity data with structurally similar compounds (e.g., N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide) to identify substituent effects .

- Experimental Variable Control : Standardize assays (e.g., cell line selection, incubation time) and validate purity (>98%) via orthogonal methods (HPLC + NMR) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability across studies, focusing on solvent choice (DMSO vs. aqueous buffers) and concentration ranges .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Scaffold Modification : Synthesize derivatives with variations in the pyrrolidinone ring (e.g., substituents at the 2,5-dioxo positions) or naphthalene moiety (e.g., halogenation) .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., as in ) or docking studies to identify critical binding motifs (e.g., hydrogen bonding with the acetamide group) .

- Biological Assay Correlation : Pair SAR data with in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.